2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with a piperazine derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and a suitable catalyst.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through a nucleophilic substitution reaction, where the intermediate product reacts with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the fluorophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxides of the piperazine and pyrrolidine rings.
Reduction: Phenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine: A compound with a similar structure but different functional groups.
Uniqueness
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H26FN5 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H26FN5/c1-16-14-19(25-8-4-5-9-25)23-20(22-16)26-12-10-24(11-13-26)15-17-6-2-3-7-18(17)21/h2-3,6-7,14H,4-5,8-13,15H2,1H3 |
InChI Key |
ZYOOWKDWFIFHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3F)N4CCCC4 |
Origin of Product |
United States |
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